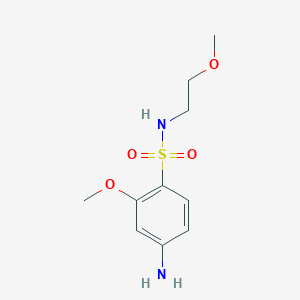

4-amino-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide

Description

4-Amino-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide derivative characterized by a methoxy-substituted benzene ring and a 2-methoxyethylamine substituent. Its molecular structure (C10H15N2O4S) includes key functional groups: a sulfonamide core, an amino group at position 4, and methoxy groups at position 2 (benzene ring) and on the ethylamine side chain. This compound shares structural similarities with other sulfonamides but is distinguished by its dual methoxy substituents, which influence its physicochemical properties and biological interactions.

Synthesis protocols for related compounds, such as 4-amino-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide (12k), involve coupling reactions between sulfonyl chlorides and amines, followed by purification via column chromatography . The methoxyethyl group in the target compound likely enhances solubility compared to purely hydrophobic substituents, as seen in alkylamine analogues .

Properties

IUPAC Name |

4-amino-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S/c1-15-6-5-12-17(13,14)10-4-3-8(11)7-9(10)16-2/h3-4,7,12H,5-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQWSVGYWPSHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=C(C=C(C=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes. The compound's inhibition of CA IX has been particularly noted, with studies revealing significant selectivity for this isoform over others.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit potent inhibition against CA IX. For instance, a related study reported IC50 values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II, demonstrating a remarkable selectivity towards CA IX .

2. Antitumor Activity

In vitro studies have shown that certain benzenesulfonamide derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231. The compound significantly increased the percentage of annexin V-FITC-positive apoptotic cells, indicating its potential as an anticancer agent .

3. Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Analogues demonstrated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 μg/mL, with inhibition rates of approximately 80% compared to positive controls .

Case Study 1: Inhibition of Carbonic Anhydrase IX

A detailed study synthesized several benzenesulfonamides and assessed their inhibitory effects on carbonic anhydrases. The compound demonstrated strong binding affinity and selectivity for CA IX, which is overexpressed in various tumors, making it a potential target for cancer therapy .

Case Study 2: Antitumor Activity in MDA-MB-231 Cells

In a controlled laboratory setting, the compound was tested against MDA-MB-231 breast cancer cells. The results showed a significant increase in apoptosis markers when treated with the compound compared to untreated controls, suggesting its viability as an anticancer therapeutic agent .

Pharmacokinetics and ADMET Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that compounds like this compound possess favorable pharmacokinetic profiles. These properties are crucial for their development as therapeutic agents .

Scientific Research Applications

Anti-inflammatory Properties

One of the most significant applications of 4-amino-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is its role as an anti-inflammatory agent. Compounds in the sulfonamide class have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Prodrugs of this compound have been developed to enhance solubility and efficacy in treating conditions like arthritis, asthma, and various gastrointestinal disorders .

Anticancer Activity

Recent studies have indicated that derivatives of benzenesulfonamide exhibit anticancer properties. For instance, compounds containing similar structures have been evaluated for their cytotoxic effects against several cancer cell lines, such as HeLa and MCF-7. These studies suggest that modifications to the sulfonamide structure can lead to increased cytotoxicity and selectivity against tumor cells while minimizing effects on normal cells .

Carbonic Anhydrase Inhibition

Research has demonstrated that this compound can act as an inhibitor of carbonic anhydrases (CAs), which are crucial enzymes in various physiological processes including respiration and acid-base balance. The binding affinity of this compound towards different CA isoforms has been investigated, showing potential for therapeutic applications in conditions such as glaucoma and obesity .

Case Study 1: Treatment of Inflammatory Bowel Disease

A study explored the efficacy of sulfonamide derivatives in treating inflammatory bowel disease (IBD). The results indicated that compounds similar to this compound reduced inflammation markers significantly in animal models, suggesting a promising therapeutic avenue for IBD management .

Case Study 2: Anticancer Drug Development

In a comparative analysis of various benzenesulfonamide derivatives, researchers synthesized new compounds based on the 4-amino structure. These compounds were tested against multiple cancer cell lines, revealing that certain modifications led to enhanced selectivity and potency against tumor cells while exhibiting lower toxicity towards normal cells .

Comparative Data Table

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

- Chlorobenzoyl and heteroaryl substituents (e.g., pyrimidinyl, isoxazolyl) in compounds enhance cytotoxicity against cancer cell lines but are less potent than 5-fluorouracil (5-FU) .

- The 2-hydroxy-3-methoxybenzylamino group in derivatives confers nM potency against 12-lipoxygenase (12-LOX), a key enzyme in inflammatory pathways .

Physicochemical and Pharmacokinetic Properties

Table 2: Substituent Impact on Physicochemical Properties

Key Observations :

- The methoxyethyl group in the target compound likely reduces LogP compared to alkylamine analogues, improving solubility while retaining membrane permeability .

- Boronic acids with methoxyethyl phenoxy substituents () demonstrate high solubility and efficacy as fungal histone deacetylase (HDAC) inhibitors, suggesting similar groups in sulfonamides may enhance target engagement .

Mechanistic and Pharmacological Comparisons

- Anticancer Activity : Chlorobenzoyl-substituted sulfonamides () exhibit moderate cytotoxicity but lack selectivity, whereas the target compound’s methoxy groups may reduce off-target effects .

- Anti-inflammatory Pathways: The 2-hydroxy-3-methoxybenzylamino group in 12-LOX inhibitors () mimics natural ligands, while the target’s methoxyethyl side chain could modulate COX/LOX selectivity .

Preparation Methods

Chlorosulfonation of the Aromatic Ring

The synthesis begins with 4-nitro-2-methoxybenzene , where the nitro group serves as a precursor for the eventual amino group. Chlorosulfonation introduces the sulfonyl chloride moiety at the activated para position relative to the methoxy group. The reaction employs chlorosulfonic acid in dichloromethane (DCM) at 0–30°C , leveraging the electron-donating methoxy group’s ortho/para-directing effects. Excess chlorosulfonic acid is avoided to minimize byproducts, with yields reaching 85–90% under optimized conditions.

Amination with 2-Methoxyethylamine

The sulfonyl chloride intermediate reacts with 2-methoxyethylamine in the presence of triethylamine or aqueous sodium hydroxide to form the sulfonamide bond. This step typically proceeds at 20–25°C with a 1:1.2 molar ratio of sulfonyl chloride to amine, achieving 75–80% yield . The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Reduction of the Nitro Group

Catalytic hydrogenation using H₂/Pd/C in methanol reduces the nitro group to an amine at 25–50°C and 1–3 bar pressure . Alternatively, Fe/HCl in aqueous ethanol offers a cost-effective reduction method, though with slightly lower yields (70–75% ). The final product, 4-amino-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide , is purified via recrystallization from methanol/water mixtures.

Nitration Post-Sulfonamide Formation

Sulfonamide Synthesis from 2-Methoxybenzenesulfonyl Chloride

Starting with 2-methoxybenzenesulfonyl chloride , reaction with 2-methoxyethylamine in tetrahydrofuran (THF) at reflux forms the sulfonamide derivative. This step achieves 80–85% yield when using a 2:1 excess of amine to ensure complete conversion.

Regioselective Nitration

Nitration of the sulfonamide intermediate requires careful control to direct the nitro group to the para position relative to the methoxy group. A mixture of fuming HNO₃ and H₂SO₄ at 0–5°C introduces the nitro group predominantly at the 4-position (60–65% regioselectivity). Lower temperatures favor para substitution, though competing meta byproducts necessitate chromatographic purification.

Reduction and Final Purification

The nitro group is reduced using SnCl₂/HCl in ethanol , yielding the target amine with 70–75% efficiency . Recrystallization from ethyl acetate removes residual impurities, yielding a purity >98%.

Multi-Step Synthesis via Protected Intermediates

Protection of the Amino Group

4-Nitro-2-methoxyaniline is acetylated with acetic anhydride in pyridine to form N-(4-nitro-2-methoxyphenyl)acetamide , protecting the amine during subsequent reactions. This step proceeds quantitatively at 60–70°C .

Chlorosulfonation and Amination

Chlorosulfonation of the protected intermediate follows conditions similar to Method 1, yielding N-(4-nitro-2-methoxyphenyl)acetamide-5-sulfonyl chloride . Reaction with 2-methoxyethylamine in DCM forms the sulfonamide (75% yield ).

Deprotection and Reduction

Hydrolysis of the acetyl group using 6M HCl at reflux regenerates the free amine, which is subsequently reduced via H₂/Pd-C to afford the final product. Overall yields for this route range from 50–60% , limited by multiple protection/deprotection steps.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Chlorosulfonation (Method 1) | High regioselectivity; fewer steps | Requires handling chlorosulfonic acid | 60–65% |

| Nitration Post-Sulfonamide (Method 2) | Avoids nitro reduction complexities | Low regioselectivity in nitration | 45–50% |

| Protected Intermediate (Method 3) | Prevents undesired side reactions | Multi-step; lower overall yield | 50–60% |

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

-

Pd/C Catalyst Loading : 5–10 wt% balances cost and activity in hydrogenations.

-

Chlorosulfonic Acid Stoichiometry : A 1:1.2 molar ratio of substrate to chlorosulfonic acid maximizes conversion.

Industrial-Scale Considerations

Large-scale production favors Method 1 due to its fewer steps and higher yields. Key challenges include:

Q & A

Q. What are the recommended synthetic routes for 4-amino-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically begins with functionalizing the benzene ring via sulfonylation or amidation. For example:

- Step 1: Sulfonylation of a substituted benzene precursor (e.g., 2-methoxybenzenesulfonyl chloride) under basic conditions to introduce the sulfonamide group .

- Step 2: Subsequent alkylation or nucleophilic substitution with 2-methoxyethylamine to attach the methoxyethyl side chain.

- Optimization: Control reaction temperature (0–5°C for exothermic steps) and use catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to improve coupling efficiency. Monitor purity via HPLC or TLC .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., methoxy and sulfonamide groups) .

- X-ray Crystallography: Resolve ambiguity in stereochemistry or intermolecular interactions. For example, crystallize the compound in dimethyl sulfoxide (DMSO) and analyze hydrogen-bonded networks .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns to ensure synthetic accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Assay Validation: Use positive controls (e.g., known NLRP3 inflammasome inhibitors) to calibrate activity measurements .

- Dose-Response Studies: Test the compound at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects or off-target interactions.

- Mechanistic Follow-Up: Combine enzymatic assays (e.g., inhibition of caspase-1) with cellular models (e.g., THP-1 macrophages) to confirm target specificity .

Q. What strategies are used to study structure-activity relationships (SAR) for benzenesulfonamide derivatives?

Methodological Answer:

- Scaffold Modification: Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy or altering the amino group position) .

- Computational Modeling: Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to targets like NLRP3 or carbonic anhydrase .

- Biological Testing: Compare IC values across analogs in enzyme inhibition assays to identify critical functional groups .

Q. What challenges arise in determining the crystal structure of sulfonamide derivatives, and how are they addressed?

Methodological Answer:

- Crystallization Difficulty: Sulfonamides often form polymorphs. Use solvent screening (e.g., DMSO/water mixtures) and slow evaporation to stabilize crystal growth .

- Hydrogen Bonding Complexity: Analyze packing diagrams to distinguish intramolecular vs. intermolecular interactions (e.g., sulfonamide NH donating bonds to methoxy oxygen) .

- Data Interpretation: Pair crystallographic data with DFT calculations to validate bond angles and torsional strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.